Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in several studies . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and an ethyl ester . The average mass of the molecule is 216.236 Da .Chemical Reactions Analysis
This compound has been found to react with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has been a focal point for various synthesis and characterization studies. For example, it has been synthesized via a one-pot reaction method, leading to the generation of pyrazole carboxylic acid through methylation, chlorination, and hydrolysis processes. The versatility of this compound is evident as it serves as a precursor for various other chemical entities, demonstrating its significance in synthetic organic chemistry (Yue et al., 2010).
In a similar vein, researchers have focused on synthesizing and examining the crystal structure of derivatives of this compound, highlighting its importance in crystallography and materials science. These studies are crucial in understanding the compound's structural properties and potential applications in various scientific fields (Qi et al., 2011).
Applications in Nonlinear Optics
The compound and its derivatives have demonstrated potential in nonlinear optics, a field of physics exploring the interaction of light with materials at high intensities. Specifically, this compound derivatives have shown promise as nonlinear optical (NLO) materials due to their significant nonlinearity when studied using techniques like the open-aperture z-scan technique. This points towards potential applications in areas like optical limiting, crucial for protecting sensors from damage due to intense light sources (Chandrakantha et al., 2013).
Corrosion Inhibition
In the industrial domain, derivatives of this compound have been identified as efficient corrosion inhibitors, particularly for mild steel. This is significant for industries relying on steel structures and equipment, where corrosion can lead to massive losses. The high efficiency of these compounds, coupled with their low ulcerogenic potential, positions them as valuable in industrial applications, especially in the pickling process where metal surfaces are cleaned and descaled (Dohare et al., 2017).
Antioxidant Properties
The derivatives of this compound have also been explored for their antioxidant properties. Such properties are crucial in various sectors, including healthcare and food preservation. The detailed theoretical and experimental analyses provide insights into the compound's potential in scavenging free radicals, contributing to its utility in preventing oxidative stress-related damage (Naveen et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
The future directions for the research and development of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate could include further exploration of its reactions with other compounds , and its potential applications in the design of pesticides . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to exhibit a wide range of biological properties .
Mode of Action
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction involves the addition of oxiranes to the pyrazole ring at both nitrogen atoms, followed by intramolecular cyclization .
Biochemical Pathways
The compound’s interaction with oxiranes suggests it may influence pathways involving these highly reactive organic compounds .
Result of Action
The products of its reaction with oxiranes displayed inhibitory effects on the growth of a549 lung cancer cell line .
Action Environment
The optimal conditions for its reaction with oxiranes included heating of equimolar amounts of the reactants at 150°c without a solvent under intermittent stirring for 4 hours .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the nature of their interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
Pyrazoles can exhibit a change in structure due to tautomerism, which translates into changes in properties . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate can be achieved through a one-pot reaction of ethyl acetoacetate, phenylhydrazine, and ethyl chloroformate in the presence of a base.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylhydrazine", "Ethyl chloroformate" ], "Reaction": [ "To a stirred solution of ethyl acetoacetate (1.0 equiv) in dry THF, add a catalytic amount of a base such as potassium carbonate.", "Add phenylhydrazine (1.2 equiv) and stir for 10-20 minutes at room temperature.", "Add ethyl chloroformate (1.1 equiv) dropwise and stir the reaction mixture for 2-3 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure.", "Purify the crude product by column chromatography to obtain Ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a white solid." ] } | |
CAS No. |
13599-12-7 |
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 5-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3 |
InChI Key |
AIJNBYVUKGOZOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=CC=C2 |
5932-30-9 | |
solubility |
10.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in the synthesis of 1,3,4-oxadiazole derivatives?
A: this compound serves as a crucial starting material in synthesizing 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This synthetic route highlights the versatility of this compound as a building block for generating structurally diverse compounds with potential biological activities.
Q2: How is the structure of compounds derived from this compound confirmed?
A: Single crystal X-ray diffraction analysis has been employed to confirm the configurations of key intermediates in the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This technique provides detailed structural information, allowing researchers to confirm the successful synthesis of the desired compounds.
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